4-methyl-1H-1,2,3-triazol-5-amine hydrochloride
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Overview
Description
4-Methyl-1H-1,2,3-triazol-5-amine hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C3H7ClN4, is known for its stability and reactivity, making it a valuable building block in synthetic chemistry .
Mechanism of Action
Target of Action
Triazole compounds, which include 4-methyl-1h-1,2,3-triazol-5-amine hydrochloride, are known to interact with a variety of enzymes and receptors . They are key components in functional molecules used in a variety of applications .
Mode of Action
Related triazole compounds have been reported to stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
The synthesis of related triazole compounds involves the formation of bonds during the formation of the imidazole .
Result of Action
Related triazole compounds are known for their diverse range of applications, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H-1,2,3-triazol-5-amine hydrochloride typically involves the reaction of 4-methyl-1H-1,2,3-triazole with hydrochloric acid. This process can be carried out under mild conditions, often involving the use of solvents like ethanol or water to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. These reactions are optimized for yield and purity, often using automated systems to control temperature, pH, and reaction time. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-1,2,3-triazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and other derivatives that retain the core triazole structure .
Scientific Research Applications
4-Methyl-1H-1,2,3-triazol-5-amine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
3-Amino-1,2,4-triazole: Another triazole derivative with distinct chemical properties and uses.
5-Aminomethyl-1H-1,2,4-triazole: Differing in the position and type of substituents, affecting its chemical behavior and applications.
Uniqueness
4-Methyl-1H-1,2,3-triazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in synthetic chemistry and various research applications .
Properties
IUPAC Name |
5-methyl-2H-triazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.ClH/c1-2-3(4)6-7-5-2;/h1H3,(H3,4,5,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKJDECACZVPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60419-74-1 |
Source
|
Record name | 4-methyl-1H-1,2,3-triazol-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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